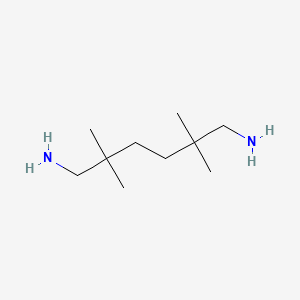
2,2,5,5-Tetramethylhexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethylhexane-1,6-diamine: is an organic compound with the molecular formula C10H24N2 . It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone. The compound is characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain, making it a highly branched structure. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylhexane-1,6-diamine typically involves the hydrogenation of a precursor compound. One common method is the hydrogenation of 2,2,5,5-tetramethylhexane-1,6-dinitrile. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as Raney nickel or cobalt. The reaction conditions are carefully controlled to ensure complete conversion of the nitrile groups to amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of the dinitrile precursor in a reactor, with the catalyst being regenerated periodically to maintain its activity. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5,5-Tetramethylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,5,5-Tetramethylhexane-1,6-diamine is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of branched-chain diamines on cellular processes. It can also serve as a ligand in the formation of metal complexes for biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its amine groups allow for the formation of hydrogen bonds, which can enhance the binding affinity of drug molecules.
Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins and as a cross-linking agent in the production of polymers. Its ability to form stable bonds with other molecules makes it valuable in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethylhexane-1,6-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds with proteins, enzymes, or receptors, affecting their activity. In the case of epoxy resins, the amine groups react with epoxide groups to form cross-linked networks, enhancing the material’s mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Hexamethylenediamine: A linear diamine with the formula C6H16N2, used primarily in the production of nylon.
2,2,4-Trimethylhexane-1,6-diamine: Another branched diamine with a similar structure but different methyl group positions.
Comparison: 2,2,5,5-Tetramethylhexane-1,6-diamine is unique due to its highly branched structure, which imparts specific chemical and physical properties. Compared to hexamethylenediamine, it has a higher steric hindrance, affecting its reactivity and interactions with other molecules. The position of the methyl groups in 2,2,4-Trimethylhexane-1,6-diamine also results in different reactivity and applications.
Eigenschaften
CAS-Nummer |
54799-05-2 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2,2,5,5-tetramethylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,7-11)5-6-10(3,4)8-12/h5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
ZOTWBKLOUSKOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(C)(C)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


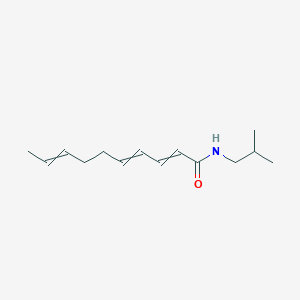
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

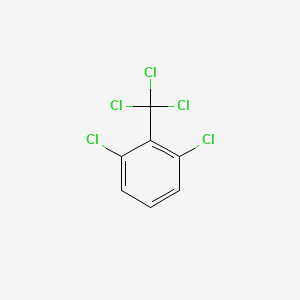


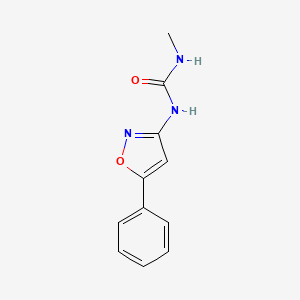
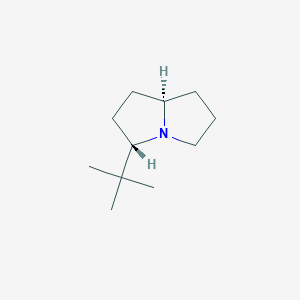
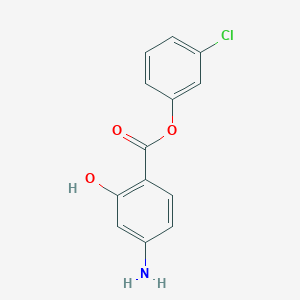


![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)

